The synthesis of 1-[4-(Phenylthio)phenyl]ethan-1-one can be approached through several methods, primarily involving the reaction of acetophenone derivatives with thiophenol or its derivatives. A common synthetic route is as follows:
This method yields 1-[4-(Phenylthio)phenyl]ethan-1-one with good purity and yield.
The molecular structure of 1-[4-(Phenylthio)phenyl]ethan-1-one features a central ethanone group flanked by two phenyl rings, one of which is substituted with a sulfur atom (thioether). The structural formula can be represented using various notations:
InChI=1S/C14H12OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2
The presence of sulfur in the structure influences both the electronic properties and reactivity of the compound, making it valuable in various chemical applications.
1-[4-(Phenylthio)phenyl]ethan-1-one participates in several chemical reactions typical for ketones and thioethers:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for 1-[4-(Phenylthio)phenyl]ethan-1-one primarily revolves around its reactivity due to the carbonyl group:
This mechanism underlies many synthetic pathways involving this compound.
The physical properties of 1-[4-(Phenylthio)phenyl]ethan-1-one include:
Chemical properties include:
Due to its corrosive nature, appropriate safety measures should be taken when handling this compound, including wearing gloves and eye protection.
1-[4-(Phenylthio)phenyl]ethan-1-one finds applications in various scientific fields:
These applications underscore its importance in both industrial and academic research settings.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2